4-Hydroxy-2,6-dimethoxybenzoic acid
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Overview
Description
4-Hydroxy-2,6-dimethoxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids. It is characterized by the presence of two methoxy groups and one hydroxyl group attached to a benzene ring. This compound is known for its various biochemical and pharmacological properties, making it a subject of interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,6-dimethoxybenzoic acid typically involves the methylation of 4-hydroxybenzoic acid. One common method includes the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include quinones, alcohol derivatives, and various substituted benzoic acids .
Scientific Research Applications
4-Hydroxy-2,6-dimethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular damage.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of dyes, fragrances, and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,6-dimethoxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death
Comparison with Similar Compounds
4-Hydroxy-2,6-dimethoxybenzoic acid can be compared with other hydroxybenzoic acids such as:
4-Hydroxybenzoic Acid: Lacks methoxy groups, making it less hydrophobic.
2,6-Dimethoxybenzoic Acid: Lacks the hydroxyl group, reducing its antioxidant properties.
Syringic Acid: Contains additional methoxy groups, enhancing its solubility and biological activity
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
84741-02-6 |
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Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
4-hydroxy-2,6-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H10O5/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4,10H,1-2H3,(H,11,12) |
InChI Key |
HIVSALLSJIAQQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)O)OC)O |
Origin of Product |
United States |
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